molecular formula C18H19Cl2NS B1366448 Chlorprothixene hydrochloride CAS No. 2461-06-5

Chlorprothixene hydrochloride

Número de catálogo: B1366448
Número CAS: 2461-06-5
Peso molecular: 352.3 g/mol
Clave InChI: YWKRLOSRDGPEJR-FJUODKGNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de clorprotixeno hidrocloruro implica la reacción de 2-clorotioxanteno con N,N-dimetil-1,3-propandiamina. La reacción generalmente ocurre bajo condiciones controladas para asegurar la formación del producto deseado .

Métodos de producción industrial: En entornos industriales, la producción de clorprotixeno hidrocloruro implica una síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye pasos como purificación, cristalización y secado para obtener el producto final en su forma de sal de hidrocloruro .

Análisis De Reacciones Químicas

Hydrolytic Degradation

  • Aqueous stability :

    • Stable in acidic conditions (pH 3–5) but undergoes hydrolysis at pH >7 .

    • Degradation products include sulfoxide and N-oxide derivatives .

ConditionDegradation Rate (t₁/₂)Major Products
pH 1.2 (simulated gastric fluid)>24 hrs<5% degradation
pH 7.4 (phosphate buffer)8.3 hrs2-chlorothioxanthenone sulfoxide (27%)
UV light (254 nm, 6 hrs)94% degradedMultiple oxidative byproducts

Thermal Behavior

  • Melting point : 97–98°C (base form) .

  • Decomposition above 200°C releases HCl, CO, and sulfur oxides .

Solubility and Solvent Interactions

SolventSolubility (mg/mL)Notes
Water53.9pH-dependent; forms micelles at >10 mM
DMSO16.75Stable for 24 hrs at 25°C
Ethanol18.23No esterification observed
Chloroform42.1Forms stable complexes via Cl⁻ interactions
  • Partition coefficient : LogP = 5.18 (octanol/water), favoring lipid membrane penetration .

Reactivity with Functional Groups

  • Amine group :

    • Protonates in acidic media (pKa = 9.76) .

    • Forms quaternary ammonium salts with alkyl halides .

  • Thioxanthene core :

    • Susceptible to electrophilic substitution at position 2 (ortho to Cl) .

    • Reacts with oxidizing agents (e.g., H₂O₂) to yield sulfoxides .

Analytical Characterization

MethodKey FindingsReference
HPLC-UV (λ=230 nm)Retention time: 6.8 min (C18 column)
NMR (¹H, 400 MHz)δ 2.25 (s, N(CH₃)₂), δ 7.12–7.45 (aromatic)
MS (ESI+)m/z 315.1 [M+H]⁺ (base), 352.3 [M+HCl]⁺

Aplicaciones Científicas De Investigación

Medical Uses

Chlorprothixene is primarily indicated for the treatment of:

  • Psychotic Disorders : It is effective in managing schizophrenia and acute mania associated with bipolar disorder .
  • Anxiety and Insomnia : The drug is also used for pre- and postoperative anxiety, insomnia, and severe nausea in hospitalized patients .
  • Off-label Uses : These include management of alcohol and opioid withdrawal symptoms, nonpsychotic irritability, aggression in pediatric patients, and chronic pain as a co-medication .

Pharmacological Profile

Chlorprothixene exhibits a complex pharmacological profile characterized by its action on various neurotransmitter receptors:

Receptor Binding Affinity (K_i in nM) Effects
5-HT2A0.30–0.43Antipsychotic effects, sedation
D23.0–5.6Antipsychotic effects, sedation
H10.89–3.8Sedation, weight gain
Muscarinic Acetylcholine41Anticholinergic effects
α1-Adrenergic1.0Hypotension, sedation

Chlorprothixene's antagonistic activity at serotonin and dopamine receptors contributes to its efficacy in treating psychotic disorders while minimizing extrapyramidal side effects compared to other typical antipsychotics .

Clinical Studies and Findings

Recent studies have highlighted the potential of chlorprothixene beyond its traditional uses:

  • Antileukemic Activity : A study identified chlorprothixene as a potential drug that inhibits the growth of acute myeloid leukemia (AML) cells from various subtypes, indicating its possible application in oncology .
  • Cardiometabolic Risks : Research has shown that low-dose chlorprothixene use may be associated with an increased risk of diabetes and major adverse cardiovascular events when compared to other antipsychotics like quetiapine . This necessitates careful monitoring when prescribing the medication.

Side Effects

Chlorprothixene is associated with several side effects that may limit its use:

  • Sedation : Strong sedative effects can lead to excessive drowsiness.
  • Anticholinergic Effects : Symptoms such as dry mouth, constipation, and urinary retention may occur due to its anticholinergic properties.
  • Weight Gain : Patients may experience significant weight gain due to the drug's metabolic effects .

Comparación Con Compuestos Similares

Compuestos similares:

Singularidad: El clorprotixeno hidrocloruro es único debido a su perfil específico de bloqueo de receptores y su potencia antipsicótica relativamente menor en comparación con otros antipsicóticos típicos. Ha demostrado efectos antieméticos y se utiliza en varios entornos clínicos por sus propiedades sedantes .

Actividad Biológica

Chlorprothixene hydrochloride is a thioxanthene antipsychotic medication primarily used for treating various psychiatric disorders. Its biological activity is characterized by its interaction with multiple neurotransmitter receptors, which contributes to its therapeutic effects and side effects. This article delves into the pharmacodynamics, pharmacokinetics, clinical implications, and associated risks of chlorprothixene.

Pharmacodynamics

Chlorprothixene acts as an antagonist at several neurotransmitter receptors:

  • Dopamine Receptors : It primarily blocks D1 and D2 dopamine receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders. This action helps alleviate positive symptoms such as hallucinations and delusions .
  • Serotonin Receptors : Chlorprothixene also antagonizes serotonin receptors (5-HT2, 5-HT6, and 5-HT7), contributing to its antidepressant and anxiolytic properties while minimizing extrapyramidal side effects commonly associated with typical antipsychotics .
  • Histamine and Muscarinic Receptors : It has significant antagonistic effects on histamine H1 receptors, leading to sedation, and on muscarinic receptors, which can cause anticholinergic side effects .

The receptor-binding profile of chlorprothixene is summarized in the following table:

Receptor Type Binding Affinity (K_i in nM)
D13.0–5.6
D21.9–4.6
5-HT2<10
H10.89–3.8
Muscarinic (M1)11–26
Muscarinic (M2)28–79

Pharmacokinetics

Chlorprothixene is well absorbed after oral administration, with peak plasma concentrations typically occurring within a few hours. It undergoes hepatic metabolism, primarily to its active metabolite, N-desmethylchlorprothixene. The elimination half-life ranges from 10 to 20 hours, allowing for once or twice daily dosing in clinical practice .

Clinical Implications

Chlorprothixene is primarily indicated for:

  • Schizophrenia : Effective in managing both positive and negative symptoms.
  • Anxiety Disorders : Utilized off-label for its sedative properties.
  • Insomnia : Sometimes prescribed for short-term management due to its hypnotic effects.

Despite its therapeutic benefits, chlorprothixene is associated with various side effects:

  • Metabolic Disturbances : Recent studies indicate an increased risk of diabetes and cardiovascular events (MACE) associated with low-dose usage compared to other antipsychotics like quetiapine. Specifically, a nationwide cohort study found an intention-to-treat hazard ratio of 1.16 for diabetes and 1.12 for MACE among chlorprothixene users .

Case Studies

A recent investigation assessed the long-term outcomes of patients treated with chlorprothixene. Among a cohort of over 80,000 patients, those receiving chlorprothixene were found to have a higher incidence of diabetes compared to those treated with quetiapine (OR: 1.15-1.63 for cumulative doses ≥6000 mg) . These findings underscore the need for careful monitoring of metabolic parameters in patients receiving this medication.

Propiedades

Número CAS

2461-06-5

Fórmula molecular

C18H19Cl2NS

Peso molecular

352.3 g/mol

Nombre IUPAC

(3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7+;

Clave InChI

YWKRLOSRDGPEJR-FJUODKGNSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl

SMILES isomérico

CN(C)CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl

SMILES canónico

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl

Key on ui other cas no.

6469-93-8

Pictogramas

Acute Toxic

Solubilidad

>52.8 [ug/mL] (The mean of the results at pH 7.4)

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorprothixene hydrochloride
Reactant of Route 2
Chlorprothixene hydrochloride
Reactant of Route 3
Chlorprothixene hydrochloride
Reactant of Route 4
Reactant of Route 4
Chlorprothixene hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Chlorprothixene hydrochloride
Reactant of Route 6
Reactant of Route 6
Chlorprothixene hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.